Cas no 877-42-9 (6-Bromo-2-methylquinoline)

6-Bromo-2-methylquinoline structure
6-Bromo-2-methylquinoline structure
Product Name:6-Bromo-2-methylquinoline
CAS 번호:877-42-9
MF:C10H8BrN
메가와트:222.081221580505
MDL:MFCD00079724
CID:40170
PubChem ID:522885
Update Time:2024-10-26

6-Bromo-2-methylquinoline 화학적 및 물리적 성질

이름 및 식별자

    • 6-Bromo-2-methylquinoline
    • 2-Methyl-6-bromoquinoline
    • 6-Bromoquinaldine
    • 6-Brom-2-methyl-chinolin
    • 6-bromo-2-methyl-quinoline
    • 6-bromo-2-quinaldine
    • 6-bromochinaldine
    • Quinaldine,6-bromo- (6CI,7CI,8CI)
    • Quinoline, 6-bromo-2-methyl-
    • zlchem 926
    • PubChem5882
    • KSC494E7L
    • 6-Bromo-2-methylquinoline #
    • ZLD0390
    • 6-Bromoquinaldine;6-Bromoquinaidine
    • SBB062910
    • WT1943
    • HT1062
    • AB03064
    • 6-Bromo-2-methylquinoline (ACI)
    • Quinaldine, 6-bromo- (6CI, 7CI, 8CI)
    • EN300-104966
    • CS-W004107
    • J-518341
    • MFCD00079724
    • 877-42-9
    • DB-011846
    • AKOS007930454
    • DTXSID80335100
    • AC-25230
    • Z1269215995
    • SCHEMBL935575
    • PS-7836
    • 6-Bromo-2-methylquinoline, 97%
    • DS-1445
    • NS00125394
    • B3039
    • SY017380
    • MDL: MFCD00079724
    • 인치: 1S/C10H8BrN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3
    • InChIKey: SQRYQSKJZVQJAY-UHFFFAOYSA-N
    • 미소: BrC1C=C2C(N=C(C)C=C2)=CC=1

계산된 속성

  • 정밀분자량: 220.98400
  • 동위원소 질량: 220.984
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 160
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 3.3
  • 토폴로지 분자 극성 표면적: 12.9
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 1.488
  • 융해점: 102.0 to 106.0 deg-C
  • 비등점: 299.7°C at 760 mmHg
  • 플래시 포인트: 135℃
  • 굴절률: 1.654
  • PSA: 12.89000
  • LogP: 3.30570
  • 용해성: 미확정

6-Bromo-2-methylquinoline 보안 정보

6-Bromo-2-methylquinoline 세관 데이터

  • 세관 번호:2933499090
  • 세관 데이터:

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    2933499090

    개요:

    2933499090. 퀴놀린 또는 이퀴놀린 링 시스템을 포함하는 다른 화합물[그러나 더 걸쭉하지는 않음].부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

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    요약:

    2933499090. 구조물에는 퀴놀린이나 이퀴놀린 환계의 다른 화합물(수소화 여부와 상관없이)이 들어 있어 더 걸쭉하지 않다.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

6-Bromo-2-methylquinoline 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B3039-25g
6-Bromo-2-methylquinoline
877-42-9 98.0%(GC&T)
25g
¥2400.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B3039-5g
6-Bromo-2-methylquinoline
877-42-9 98.0%(GC&T)
5g
¥560.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B816A-25g
6-Bromo-2-methylquinoline
877-42-9 99%
25g
¥538.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B816A-5g
6-Bromo-2-methylquinoline
877-42-9 99%
5g
¥121.0 2022-05-30
Fluorochem
002521-1g
6-Bromoquinaldine
877-42-9 98%
1g
£10.00 2022-03-01
Fluorochem
002521-5g
6-Bromoquinaldine
877-42-9 98%
5g
£24.00 2022-03-01
Fluorochem
002521-10g
6-Bromoquinaldine
877-42-9 98%
10g
£40.00 2022-03-01
Fluorochem
002521-25g
6-Bromoquinaldine
877-42-9 98%
25g
£65.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B136505-25g
6-Bromo-2-methylquinoline
877-42-9 ≥98.0%(GC)
25g
¥360.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B136505-5g
6-Bromo-2-methylquinoline
877-42-9 ≥98.0%(GC)
5g
¥144.90 2023-09-04

6-Bromo-2-methylquinoline 합성 방법

합성 방법 1

반응 조건
1.1 Catalysts: Sodium tert-butoxide ,  [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloroc… Solvents: Toluene ;  8 h, 70 °C
참조
Synthesis of quinolines and naphthyridines via catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes or nicotinaldehydes
Zhang, Song-Lin; et al, Organic & Biomolecular Chemistry, 2016, 14(38), 8966-8970

합성 방법 2

반응 조건
1.1 Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride ,  Cobalt, bis[[2,3-butanedione di(oximato-κN)](1-)]chloro(pyridine)-, (OC-6-42)- Solvents: Ethanol ;  24 h, 30 °C
참조
Acceptorless Dehydrogenation of N-Heterocycles by Merging Visible-Light Photoredox Catalysis and Cobalt Catalysis
He, Ke-Han; et al, Angewandte Chemie, 2017, 56(11), 3080-3084

합성 방법 3

반응 조건
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: p-Xylene ;  22 h, 150 °C
참조
Tris(pentafluorophenyl)borane-Catalyzed Acceptorless Dehydrogenation of N-Heterocycles
Kojima, Masahiro; et al, Angewandte Chemie, 2016, 55(40), 12224-12227

합성 방법 4

반응 조건
1.1 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Water ;  0.5 h, 100 °C
1.2 Reagents: Potassium ,  Iodine Solvents: Toluene
1.3 Solvents: Toluene ;  1 h, 100 °C; 6 h, 100 °C; 100 °C → rt
1.4 Reagents: Ammonia Solvents: Water ;  basified
참조
A Convenient Organic-Inorganic Hybrid Approach Toward Highly Stable Squaraine Dyes with Reduced H-Aggregation
Yan, Zhengquan; et al, Advanced Functional Materials, 2012, 22(2), 345-352

합성 방법 5

반응 조건
1.1 Reagents: Oxygen Catalysts: Alumina ,  Hydrochloric acid ;  10 min
참조
One-pot synthesis of quinaldine derivatives by using microwave irradiation without any solvent - A green chemistry approach
Safari, Javad; et al, Journal of Chemical Sciences (Bangalore, 2009, 121(4), 481-484

합성 방법 6

반응 조건
1.1 Reagents: Acetic acid ,  Iron ;  2 h, reflux
참조
Iron/acetic acid-mediated carbon degradation: a facile route for the synthesis of quinoline derivatives
Ramesh, Chintakunta; et al, Tetrahedron Letters, 2010, 51(40), 5234-5237

합성 방법 7

반응 조건
1.1 Reagents: Sodium methoxide Solvents: Toluene ;  3 h, 80 °C
1.2 Reagents: Sodium peroxoborate Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
1.3 Reagents: Sodium chloride Solvents: Water ;  rt
참조
Transition-Metal-Free Regioselective Alkylation of Pyridine N-Oxides Using 1,1-Diborylalkanes as Alkylating Reagents
Jo, Woohyun; et al, Angewandte Chemie, 2016, 55(33), 9690-9694

합성 방법 8

반응 조건
1.1 Catalysts: Titania Solvents: Ethanol ;  5 min; 72 h, rt
참조
Preparation of 2-alkylquinolines by TiO2-photocatalyzed reaction of arylamines in alcohols
Matsui, Masaki; et al, Shikizai Kyokaishi, 2002, 75(7), 319-323

합성 방법 9

반응 조건
1.1 Reagents: Cupric acetate Catalysts: Silver hexafluoroantimonate ,  Bis(dichloro(η6-p-cymene)ruthenium) Solvents: 1,4-Dioxane ;  20 h, 140 °C
참조
Carboxylate-assisted ruthenium(II)-catalyzed C-H activations of monodentate amides with conjugated alkenes
Li, Jie; et al, Organic Chemistry Frontiers, 2015, 2(9), 1035-1039

합성 방법 10

반응 조건
1.1 Reagents: Sodium borohydride Catalysts: Nickel dichloride Solvents: Methanol ;  0 °C; 4 h, rt
2.1 Reagents: Potassium tert-butoxide ,  Oxygen Catalysts: 1,10-Phenanthroline ,  Tempo ,  Nickel bromide Solvents: 2-Methyl-2-butanol ;  48 h, 95 °C
참조
Nickel-Catalyzed Dehydrogenation of N-Heterocycles Using Molecular Oxygen
Bera, Sourajit; et al, Organic Letters, 2020, 22(16), 6458-6463

합성 방법 11

반응 조건
1.1 Catalysts: 12-Tungstophosphoric acid ;  12 min
참조
Synthesis of quinaldines and lepidines by a Doebner-Miller reaction under thermal and microwave irradiation conditions using phosphotungstic acid
Sivaprasad, Ganesabaskaran; et al, Tetrahedron Letters, 2006, 47(11), 1783-1785

합성 방법 12

반응 조건
1.1 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Toluene ,  Water ;  0.5 h, 100 °C
1.2 Catalysts: Iodine ,  Potassium iodide Solvents: Toluene ;  1 h, 100 °C; 6 h, 100 °C; 100 °C → rt
1.3 Reagents: Ammonia Solvents: Water ;  basified, rt
참조
Near-Infrared Absorbing Squaraine Dyes for Solar Cells: Relationship between Architecture and Performance
Yan, Zhengquan; et al, Journal of Physical Chemistry C, 2012, 116(16), 8894-8900

합성 방법 13

반응 조건
1.1 Catalysts: Cobalt, bis[[2,3-butanedione di(oximato-κN)](1-)]chloro(pyridine)-, (OC-6-42)- ,  Ruthenium(2+), tris(1,10-phenanthroline-κN1,κN10)-, (OC-6-11)-, hexafluorophosph… Solvents: Acetonitrile ,  Water ;  12 h, rt
참조
Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions
Su, Long-Long; et al, Organic Letters, 2022, 24(5), 1180-1185

합성 방법 14

반응 조건
1.1 Catalysts: Hydrochloric acid Solvents: Water ;  rt → 100 °C; 20 min, 100 °C
1.2 Catalysts: Hydrochloric acid Solvents: Toluene ;  3 h, 100 °C
1.3 Reagents: Ammonia Solvents: Water ;  pH 7 - 8, rt
참조
Synthesis of styrylquinoline derivatives and evaluation of their antitumor activities
Wang, Ming; et al, Jingxi Huagong, 2015, 32(10), 1132-1136

합성 방법 15

반응 조건
1.1 Catalysts: Acetic acid ;  3 - 4 h, 25 °C; 3.5 - 4 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
참조
High throughput one pot synthesis of 2-methylquinolines
Chandrashekarappa, Kiran Kumar H.; et al, Tetrahedron Letters, 2013, 54(11), 1368-1370

합성 방법 16

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butyl methyl ether ;  rt; 3 h, 80 °C
참조
Reductive C2-Alkylation of Pyridine and Quinoline N-Oxides Using Wittig Reagents
Han, Sangil; et al, Angewandte Chemie, 2018, 57(39), 12737-12740

합성 방법 17

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Benzene ;  5 h, reflux
1.2 Reagents: Potassium carbonate ;  neutralized
참조
The peculiar reaction of 2-arylazo-1-vinylpyrroles with trifluoroacetic acid: a novel synthesis of 2-methylquinolines
Schmidt, Elena Yu.; et al, Tetrahedron, 2009, 65(25), 4855-4858

합성 방법 18

반응 조건
1.1 Reagents: Oxygen Catalysts: Copper oxide (CuO) ,  Chromium iron oxide (Cr2FeO4) ,  Titania Solvents: Water ;  6 - 24 h, 25 °C
참조
Photocatalytic tandem reaction of primary alcohols with arylamines in the synthesis of amides and alkylquinolines in the presence of a heterogeneous Fe(CrO2)2-TiO2/X system under aerobic conditions
Makhmutov, A. R., Russian Chemical Bulletin, 2019, 68(1), 68-73

합성 방법 19

반응 조건
1.1 Reagents: Dimethylzinc ,  Lithium tert-butoxide Solvents: Toluene ;  3 h, 120 °C
참조
ZnMe2-Mediated, Direct Alkylation of Electron-Deficient N-Heteroarenes with 1,1-Diborylalkanes: Scope and Mechanism
Jo, Woohyun; et al, Journal of the American Chemical Society, 2020, 142(30), 13235-13245

합성 방법 20

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Benzene ;  5 h, reflux
1.2 Reagents: Potassium carbonate ;  neutralized
참조
The peculiar reaction of 2-arylazo-1-vinylpyrroles with trifluoroacetic acid: a novel synthesis of 2-methylquinolines
Schmidt, Elena Yu.; et al, Tetrahedron, 2009, 65(25), 4855-4858

합성 방법 21

반응 조건
1.1 Reagents: Trifluoroacetic acid Catalysts: Rhodium(2+), tris(acetonitrile)[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Isopropanol ;  12 h, 140 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  basified, cooled
참조
Rhodium-Catalyzed C-H Annulation of Free Anilines with Vinylene Carbonate as a Bifunctional Synthon
Nan, Jiang ; et al, Organic Letters, 2021, 23(22), 8910-8915

합성 방법 22

반응 조건
1.1 Reagents: Oxygen Catalysts: Palladium ,  Palladium chloride Solvents: Acetonitrile ;  24 h, 80 °C
참조
Assembly of Substituted 2-Alkylquinolines by a Sequential Palladium-Catalyzed C-N and C-C Bond Formation
Matsubara, Yoshio; et al, Angewandte Chemie, 2011, 50(33), 7670-7673

합성 방법 23

반응 조건
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Catalysts: 1,10-Phenanthroline ,  Tempo ,  Nickel bromide Solvents: 2-Methyl-2-butanol ;  48 h, 95 °C
참조
Nickel-Catalyzed Dehydrogenation of N-Heterocycles Using Molecular Oxygen
Bera, Sourajit; et al, Organic Letters, 2020, 22(16), 6458-6463

6-Bromo-2-methylquinoline Raw materials

6-Bromo-2-methylquinoline Preparation Products

6-Bromo-2-methylquinoline 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:877-42-9)6-Bromo-2-methylquinoline
주문 번호:A26306
인벤토리 상태:in Stock
재다:100g/500g
순결:99%
마지막으로 업데이트된 가격 정보:Monday, 2 September 2024 16:02
가격 ($):237.0/945.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:877-42-9)6-Bromo-2-methylquinoline
A26306
순결:99%/99%
재다:100g/500g
가격 ($):237.0/945.0
Email